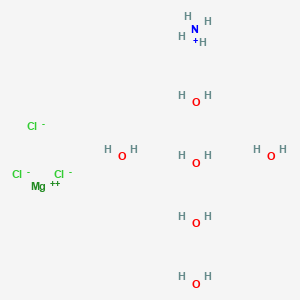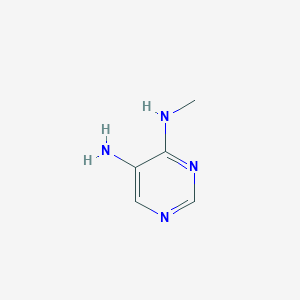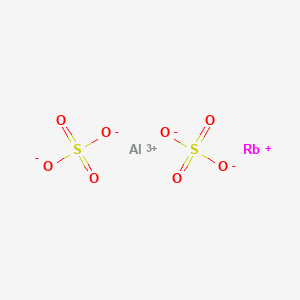
Ammonium magnesium chloride--water (1/1/3/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium magnesium chloride–water (1/1/3/6) is a hydrated inorganic compound composed of ammonium ions (NH₄⁺), magnesium ions (Mg²⁺), chloride ions (Cl⁻), and water molecules. This compound is often used in various chemical processes and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
The primary targets of this compound are the biochemical processes that involve magnesium and ammonium ions. Magnesium is a crucial cofactor for many enzymes, playing a significant role in enzymology, cell membrane and wall structural integrity, muscle cell physiology, and nucleic acid structure . Ammonium, on the other hand, plays an important role in the maintenance of acid-base balance in the body .
Mode of Action
Ammonium chloride increases acidity by increasing the amount of hydrogen ion concentrations . Magnesium chloride serves as a source of magnesium ions, essential for various biological roles . The interaction of these ions with their respective targets leads to changes in the biochemical environment.
Biochemical Pathways
Ammonium ions play a significant role in the maintenance of acid-base balance. The kidney uses ammonium in place of sodium to combine with fixed anions in maintaining acid-base balance, especially as a homeostatic compensatory mechanism in metabolic acidosis . Magnesium ions are involved in several biochemical pathways, including those related to enzymology, cell membrane and wall structural integrity, muscle cell physiology, and nucleic acid structure .
Pharmacokinetics
It is known that both ammonium and magnesium ions are highly soluble in water, which could influence their bioavailability .
Result of Action
The result of the action of this compound is primarily the modulation of biochemical processes that involve magnesium and ammonium ions. This includes the maintenance of acid-base balance, enzymatic reactions, and various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extent of ammonia’s toxicity to aquatic life depends upon the extent of dissociation, which in turn depends upon temperature and pH . Similarly, the solubility of magnesium chloride in water can affect its availability in the biochemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium magnesium chloride–water (1/1/3/6) can be synthesized by reacting magnesium chloride hexahydrate (MgCl₂·6H₂O) with ammonium chloride (NH₄Cl) under controlled conditions. The reaction typically involves dissolving the reactants in water and allowing the solution to crystallize, forming the desired compound. The reaction conditions, such as temperature and concentration, play a crucial role in determining the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of ammonium magnesium chloride–water (1/1/3/6) often involves large-scale crystallization processes. The raw materials, magnesium chloride hexahydrate and ammonium chloride, are mixed in specific ratios and subjected to controlled crystallization conditions. The resulting crystals are then separated, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium magnesium chloride–water (1/1/3/6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The chloride ions in the compound can be substituted by other anions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving ammonium magnesium chloride–water (1/1/3/6) include oxidizing agents, reducing agents, and various anions for substitution reactions. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce magnesium oxide (MgO) and other oxidized species, while substitution reactions can yield different chloride salts .
Scientific Research Applications
Ammonium magnesium chloride–water (1/1/3/6) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: The compound is utilized in biological studies, particularly in the context of ion exchange and nutrient transport.
Medicine: Research has explored its potential use in medical treatments and drug formulations.
Industry: It is employed in industrial processes such as water treatment, where it helps remove contaminants from wastewater
Comparison with Similar Compounds
Similar Compounds
Magnesium chloride hexahydrate (MgCl₂·6H₂O): Similar in composition but lacks the ammonium ions.
Ammonium chloride (NH₄Cl): Contains ammonium ions but does not include magnesium.
Magnesium ammonium phosphate (MgNH₄PO₄): Another compound containing magnesium and ammonium ions, but with phosphate instead of chloride.
Uniqueness
Ammonium magnesium chloride–water (1/1/3/6) is unique due to its specific combination of ammonium, magnesium, and chloride ions, along with its hydrated form. This unique composition gives it distinct properties and makes it suitable for a variety of applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
azanium;magnesium;trichloride;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Mg.H3N.6H2O/h3*1H;;1H3;6*1H2/q;;;+2;;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQJHHAKCPVJN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H16MgNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647795 |
Source


|
| Record name | Ammonium magnesium chloride--water (1/1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-06-3 |
Source


|
| Record name | Ammonium magnesium chloride--water (1/1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)





